Regioisomeric Differentiation: Impact of 3-OH vs. 4-OH Position on Hydrogen Bonding Capacity
The target compound, 1-(4-piperidinylmethyl)-3-piperidinol, is distinct from its direct regioisomer, 1-(4-piperidinylmethyl)-4-piperidinol, by the position of the hydroxyl group on the piperidine ring. This positional difference directly alters the hydrogen bond donor/acceptor geometry. While specific comparative biological data for these two isomers is absent in public literature, class-level inference from related piperidine scaffolds indicates that a 3-OH substituent provides a different pharmacophoric orientation compared to a 4-OH group, influencing target binding affinity and selectivity [1]. The 4-piperidinol isomer is a distinct commercial entity (CAS 1220037-59-1), confirming the non-interchangeable nature of these regioisomers for research .
| Evidence Dimension | Hydroxyl Group Position on Piperidine Ring |
|---|---|
| Target Compound Data | 3-Hydroxy substituent (3-piperidinol core) |
| Comparator Or Baseline | 4-Hydroxy substituent (4-piperidinol core); 1-(4-Piperidinylmethyl)-4-piperidinol dihydrochloride (CAS 1220037-59-1) |
| Quantified Difference | Regioisomeric shift (3-OH to 4-OH) fundamentally changes molecular electrostatic potential and hydrogen-bonding vector; no direct comparative bioassay data available. |
| Conditions | Structural differentiation based on IUPAC nomenclature and verified commercial cataloging. Biological impact inferred from established piperidine SAR principles. |
Why This Matters
Selecting the correct regioisomer is the primary decision point in procuring this scaffold, as the 3-OH and 4-OH versions will yield structurally distinct derivatives with divergent pharmacological profiles, making them non-interchangeable in lead optimization programs.
- [1] Gilligan, P. J., et al. (1992). Novel piperidine sigma receptor ligands as potential antipsychotic drugs. Journal of Medicinal Chemistry, 35(23), 4344-4361. View Source
